molecular formula C16H13F2NO3 B2912315 [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE CAS No. 390393-06-3

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE

Cat. No.: B2912315
CAS No.: 390393-06-3
M. Wt: 305.281
InChI Key: HZGABUHQPDJWPX-UHFFFAOYSA-N
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Description

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE is a chemical compound with a complex structure that includes both fluorinated aromatic rings and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE typically involves the reaction of 2,6-difluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The fluorinated aromatic rings enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE is unique due to its specific combination of fluorinated aromatic rings and ester functionalities. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-10-5-7-11(8-6-10)16(21)22-9-14(20)19-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGABUHQPDJWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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